molecular formula C17H30O B14216366 2-Undecylcyclohex-2-EN-1-one CAS No. 823785-56-4

2-Undecylcyclohex-2-EN-1-one

Cat. No.: B14216366
CAS No.: 823785-56-4
M. Wt: 250.4 g/mol
InChI Key: LGTSYTJOWIWQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecylcyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with an undecyl group. This compound is part of the cyclohexenone family, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecylcyclohex-2-EN-1-one typically involves the alkylation of cyclohexenone with an undecyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of undecyl bromide or iodide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Undecylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position of the cyclohexenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of undecylcyclohexanone or undecylcyclohexanoic acid.

    Reduction: Formation of 2-undecylcyclohexanol.

    Substitution: Formation of various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Undecylcyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Undecylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s cyclohexenone ring can undergo Michael addition reactions with nucleophiles, which may disrupt cellular processes. Additionally, its hydrophobic undecyl chain allows it to interact with lipid membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the undecyl group, known for its reactivity and use in organic synthesis.

    2-Hydroxycyclohex-2-en-1-one: Contains a hydroxyl group, making it more polar and reactive in different chemical environments.

    3-(2-Methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one: A more complex derivative with additional functional groups, used in pharmaceutical research.

Uniqueness

2-Undecylcyclohex-2-EN-1-one is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of lipophilic drugs or in the design of materials with specific surface properties.

Properties

CAS No.

823785-56-4

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-undecylcyclohex-2-en-1-one

InChI

InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h14H,2-13,15H2,1H3

InChI Key

LGTSYTJOWIWQKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.